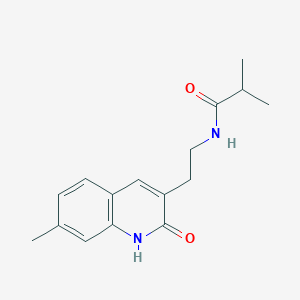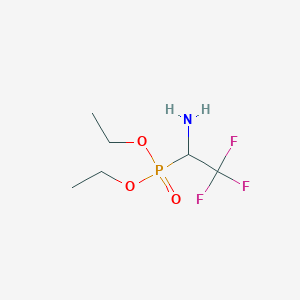
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of substances that include beta-lactams and oxadiazoles, known for their significant biological activities. These classes of compounds have been widely studied for their potential as antibiotics and for other pharmacological properties. Research often focuses on the synthesis of novel derivatives, understanding their molecular structure, and evaluating their chemical and physical properties.
Synthesis Analysis
The synthesis of beta-lactam and oxadiazole derivatives generally involves multi-step chemical reactions, starting from basic building blocks to achieve complex structures. For instance, novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized using a multi-component reaction involving C–S bond formation and azide–alkyne cyclocondensation, showcasing the complexity and creativity involved in synthesizing such compounds (Sindhu et al., 2013).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the interaction of these compounds with biological targets. Structural determination techniques such as NMR spectroscopy and X-ray crystallography are typically employed. For example, the structure of new five-membered azomethine imines was determined by X-ray structure analysis, providing insights into the compound's potential interactions and stability (Schulze et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves the formation of thioester or the condensation of titanium enolates with imines, as seen in the versatile synthesis routes for β-lactams. These reactions highlight the compounds' reactivity and potential for further chemical modification (Sharma & Kanwar, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their formulation and application. The stability of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for instance, under various conditions provides valuable information for its handling and storage (Moormann et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and potential for chemical modifications, is crucial for developing novel compounds with desired activities. The synthesis and evaluation of derivatives for their antibacterial activity, as demonstrated in various studies, are central to this analysis. For example, derivatives showing good to reasonable antibacterial activities against multiple bacterial strains underscore the importance of chemical properties in determining biological activities (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
- The synthesis of 1,2,4-triazoles, including those with a 1,2,4-oxadiazol cycle, demonstrates their potential due to their interesting biological properties. A synthetic approach for obtaining 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides is applicable for synthesizing diverse functionalized derivatives (Karpina et al., 2019).
Antifungal and Apoptotic Effects
- Triazole-oxadiazoles, including compounds with structural similarities to the chemical , have shown potent antifungal and apoptotic effects against various Candida species, indicating their potential as antifungal agents (Çavușoğlu et al., 2018).
Antibacterial Applications
- Oxadiazole derivatives have been evaluated for their antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Desai et al., 2008).
Antimicrobial and Hemolytic Activity
- Oxadiazole compounds, including those with thioacetamide derivatives, have been studied for their antimicrobial and hemolytic activities. Such studies indicate their possible use in microbial control (Gul et al., 2017).
Anti-inflammatory Properties
- Research on oxadiazole derivatives, similar in structure to the compound , has revealed significant anti-inflammatory activities, suggesting potential applications in treating inflammation-related conditions (Basra et al., 2019).
Energetic Material Applications
- Studies on furazan-based oxadiazoles demonstrate their application as insensitive energetic materials, indicating potential uses in materials science and engineering (Yu et al., 2017).
Anticancer Applications
- Certain oxadiazole derivatives have shown promising anticancer activities, suggesting the potential of similar compounds in cancer treatment and research (Evren et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S.C2H2O4/c1-8-7-22-14(15-8)16-11(20)6-19-4-10(5-19)13-17-12(18-21-13)9-2-3-9;3-1(4)2(5)6/h7,9-10H,2-6H2,1H3,(H,15,16,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESWZWXECHAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

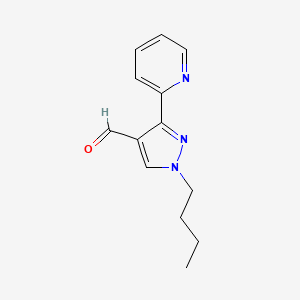
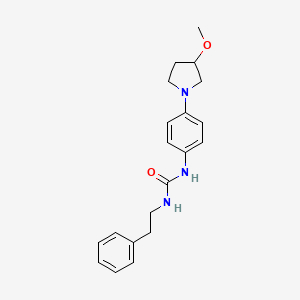

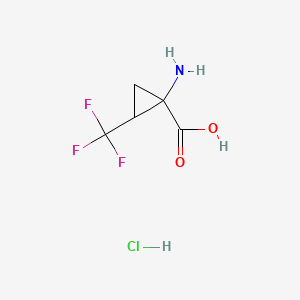

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)
![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

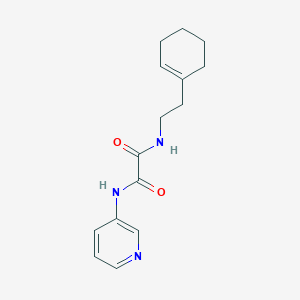
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)
